2H-Thieno(3,2-E)-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-methyl-, 1,1-dioxide, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thieno(3,2-E)-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-methyl-, 1,1-dioxide, (4R)- is a complex organic compound with a unique structure that includes a thieno-thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(3,2-E)-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-methyl-, 1,1-dioxide, (4R)- typically involves multi-step organic reactions. The process begins with the formation of the thieno-thiazine core, followed by the introduction of the sulfonamide group and the ethylamino substituent. Common reagents used in these reactions include sulfur, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Thieno(3,2-E)-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-methyl-, 1,1-dioxide, (4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2H-Thieno(3,2-E)-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-methyl-, 1,1-dioxide, (4R)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Thieno(3,2-E)-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-methyl-, 1,1-dioxide, (4R)- involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a different core structure.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in various chemical reactions.
Ethyl 3-(furan-2-yl)propionate: Another compound with distinct chemical properties.
Uniqueness
2H-Thieno(3,2-E)-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-methyl-, 1,1-dioxide, (4R)- is unique due to its thieno-thiazine core and the presence of both sulfonamide and ethylamino groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
138890-58-1 |
---|---|
Molecular Formula |
C9H15N3O4S3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C9H15N3O4S3/c1-3-11-7-5-12(2)19(15,16)9-6(7)4-8(17-9)18(10,13)14/h4,7,11H,3,5H2,1-2H3,(H2,10,13,14)/t7-/m0/s1 |
InChI Key |
GJDXMGTZKOMXRY-ZETCQYMHSA-N |
Isomeric SMILES |
CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.